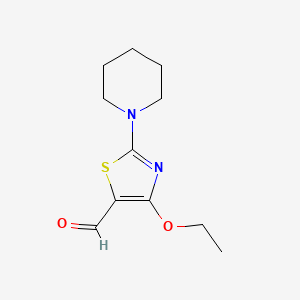

4-Ethoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde

Description

4-Ethoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde is a heterocyclic compound featuring a thiazole core substituted with an ethoxy group at position 4, a piperidin-1-yl group at position 2, and a carbaldehyde moiety at position 5. Thiazole derivatives are renowned for their pharmaceutical relevance, often serving as intermediates in the synthesis of bioactive molecules, including antiviral, antimicrobial, and anticancer agents . The ethoxy group contributes to the compound’s lipophilicity and electron-donating properties, while the piperidine ring may enhance conformational flexibility. The carbaldehyde group provides a reactive site for further functionalization, such as condensation reactions to form Schiff bases or hydrazones.

Properties

IUPAC Name |

4-ethoxy-2-piperidin-1-yl-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-2-15-10-9(8-14)16-11(12-10)13-6-4-3-5-7-13/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSGYUBJDIXJKEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(SC(=N1)N2CCCCC2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Ethoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde involves multiple steps, typically starting with the preparation of the thiazole ring. The synthetic route may include the following steps:

Formation of the Thiazole Ring: This can be achieved through the reaction of α-haloketones with thiourea under basic conditions.

Introduction of the Piperidine Group: The piperidine moiety can be introduced via nucleophilic substitution reactions.

Ethoxylation: The ethoxy group is added through an etherification reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

4-Ethoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Condensation: The aldehyde group can participate in condensation reactions, forming imines or Schiff bases when reacted with amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.

Scientific Research Applications

Chemistry

4-Ethoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde is utilized as a building block in the synthesis of more complex molecules, particularly within heterocyclic chemistry. Its unique structure allows for the development of new compounds with potential therapeutic applications.

Biology

The compound plays a significant role in proteomics research, where it is used to study protein interactions and functions. Its ability to interact with biological targets makes it a candidate for further investigation into its biological activities.

Industry

In industrial applications, this compound may be employed in the development of agrochemicals and other chemical products. Its versatility allows for modifications that can enhance specific properties needed for various applications.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance:

- A study found derivatives similar to this compound showed inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL, indicating potent antimicrobial activity.

Anticancer Potential

The compound's structure suggests potential anticancer activity:

- Thiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including modulation of apoptotic pathways.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A431 | < 10 | Induction of apoptosis |

| U251 | < 20 | Cell cycle arrest |

| MCF7 | < 15 | Inhibition of proliferation |

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of thiazole derivatives, it was found that compounds similar to this compound displayed significant inhibition against various bacterial strains.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects showed that modifications on the piperidine ring could enhance the inhibition of topoisomerases—enzymes critical for DNA replication in cancer cells. Compounds structurally related to this compound demonstrated improved efficacy against various cancer types by inducing apoptosis through caspase activation pathways.

Table 2: Comparative Analysis of Biological Activity

| Compound Name | Biological Activity | MIC (µg/mL) | Target Pathway |

|---|---|---|---|

| 4-Ethoxy-2-piperidin-1-yl-thiazole | Antimicrobial, Anticancer | 0.25 | Topoisomerase inhibition |

| Piperidine-Thiazole Derivative A | Antimicrobial | 0.30 | Protein synthesis inhibition |

| Piperidine-Thiazole Derivative B | Anticancer | 0.20 | Apoptosis induction |

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The thiazole ring may interact with enzymes or other proteins, influencing their function. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their structure and activity .

Comparison with Similar Compounds

4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde

- Substituent at Position 4 : Chloro (electron-withdrawing) vs. ethoxy (electron-donating) in the target compound. Chloro substituents may increase electrophilicity at the thiazole ring, enhancing reactivity in nucleophilic aromatic substitution, whereas ethoxy groups favor resonance stabilization .

- Piperidine Substituent: The 4-oxopiperidin-1-yl group introduces a ketone, enabling hydrogen bonding and increasing polarity compared to the non-oxidized piperidine in the target compound. This may improve aqueous solubility or target binding in biological systems .

- Carbaldehyde Reactivity : Both compounds retain the aldehyde moiety, but electronic effects from substituents alter its reactivity. The electron-withdrawing chloro group could enhance the electrophilicity of the aldehyde, accelerating condensation reactions.

Hypothetical Analogs (e.g., 4-Methyl or 4-Amino Derivatives)

- 4-Amino-thiazole analogs could introduce hydrogen-bonding capabilities, improving solubility and target affinity but requiring protection during synthesis.

Data Tables

Table 1: Comparative Analysis of Thiazole-5-carbaldehyde Derivatives

*Calculated molecular weights based on structural formulae.

Research Findings and Discussion

Substituent Effects on Reactivity and Bioactivity

- Solubility and Binding: The 4-oxopiperidin-1-yl group’s ketone moiety may improve solubility in polar solvents and facilitate hydrogen bonding in biological targets, a feature absent in the non-oxidized piperidine variant.

Structural Characterization Methods

Crystallographic data for such compounds are often resolved using software like SHELX, which enables precise determination of bond lengths, angles, and conformational preferences . These structural insights are critical for rational drug design, particularly in optimizing substituent effects.

Biological Activity

4-Ethoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde (CAS No. 919016-59-4) is a compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, emphasizing its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound consists of a thiazole ring linked to a piperidine moiety and an aldehyde functional group. The structural characteristics contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Piperidine Moiety : This part of the molecule can engage with neurotransmitter receptors, potentially modulating their activity, which may influence neurological processes.

- Thiazole Ring : The thiazole component can interact with enzymes or proteins, impacting their functions and possibly leading to therapeutic effects.

- Aldehyde Group : This functional group can form covalent bonds with nucleophilic sites on proteins, altering their structure and activity, which is crucial for its biological effects .

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For example, studies have shown that derivatives of thiazoles can inhibit the growth of various bacterial strains, including both gram-positive and gram-negative bacteria. The specific compound under discussion has been noted for its potential in proteomics research to study protein interactions and functions, indicating its utility in antimicrobial applications .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Thiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptotic pathways. Specific modifications in similar compounds have resulted in enhanced activity against cancer cell lines, suggesting that this compound could also exhibit similar properties .

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of thiazole derivatives, it was found that compounds similar to this compound displayed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were reported to be as low as 0.25 µg/mL for some derivatives, indicating potent antimicrobial activity .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of thiazole derivatives showed that modifications on the piperidine ring could enhance the inhibition of topoisomerases—enzymes critical for DNA replication in cancer cells. Compounds structurally related to this compound demonstrated improved efficacy against various cancer types by inducing apoptosis through caspase activation pathways .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other similar compounds is useful:

| Compound Name | Biological Activity | MIC (µg/mL) | Target Pathway |

|---|---|---|---|

| 4-Ethoxy-2-piperidin-1-yl-thiazole | Antimicrobial, Anticancer | 0.25 | Topoisomerase inhibition |

| Piperidine-Thiazole Derivative A | Antimicrobial | 0.30 | Protein synthesis inhibition |

| Piperidine-Thiazole Derivative B | Anticancer | 0.20 | Apoptosis induction |

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 4-Ethoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde with high yield and purity?

- Methodology : Use a multi-step approach involving nucleophilic substitution and cyclization. Key steps include:

- Reacting 2-piperidin-1-yl-thiazole intermediates with ethoxy-substituted aldehydes in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C.

- Employing catalysts like K₂CO₃ or triethylamine to facilitate ethoxy group incorporation .

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol to achieve >95% purity .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodology : Combine ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm proton environments and carbon frameworks.

- Key NMR signals: Thiazole C-5 aldehyde proton (~9.8 ppm), ethoxy group protons (1.3–1.5 ppm for CH₃, 4.0–4.2 ppm for OCH₂) .

- IR spectroscopy to identify aldehyde C=O stretching (~1700 cm⁻¹) and thiazole C=N absorption (~1600 cm⁻¹) .

- Validate purity via elemental analysis (C, H, N) with <0.3% deviation from theoretical values .

Q. What purification strategies minimize byproduct formation during synthesis?

- Methodology :

- Use gradient elution in column chromatography to separate unreacted intermediates.

- Optimize recrystallization solvents (e.g., ethanol or acetonitrile) based on differential solubility of the target compound vs. impurities .

Advanced Research Questions

Q. How can computational docking studies predict the bioactivity of this compound derivatives?

- Methodology :

- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., kinases or proteases).

- Analyze binding poses: The ethoxy group may occupy hydrophobic pockets, while the piperidine moiety engages in hydrogen bonding .

- Validate predictions with in vitro enzyme inhibition assays (IC₅₀ measurements) .

Q. What experimental approaches resolve contradictions in spectroscopic data for novel derivatives?

- Methodology :

- Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals.

- Compare experimental vs. computational (DFT) ¹³C NMR shifts for ambiguous carbons .

- Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. How do reaction conditions influence regioselectivity during derivatization of the carbaldehyde group?

- Methodology :

- Vary solvents (e.g., ethanol vs. THF) and catalysts (e.g., iodine or acetic acid) to control nucleophilic attack sites.

- For example, hydrazine hydrate in refluxing ethanol yields pyrazolo[3,4-c]pyrazoles, while room-temperature reactions with iodine favor amine-substituted products .

Q. What strategies enhance the biological activity of thiazole-carbaldehyde derivatives?

- Methodology :

- Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-position of the thiazole ring to improve binding affinity.

- Replace piperidine with morpholine or substituted amines to modulate solubility and target interactions .

- Synthesize amide derivatives via coupling reactions (EDC/HOBt) with bioactive amines, followed by SAR analysis .

Q. How can in vitro assays be designed to evaluate enzyme inhibition potential?

- Methodology :

- Use fluorescence-based assays (e.g., NADH depletion for dehydrogenases) or colorimetric substrates (e.g., p-nitrophenyl phosphate for phosphatases).

- Conduct dose-response studies (1–100 µM range) and calculate IC₅₀ values using nonlinear regression .

- Include positive controls (e.g., staurosporine for kinases) and validate with triplicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.